molecular formula C6H8O4 B1364751 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid CAS No. 89533-85-7

4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid

Cat. No. B1364751
CAS RN: 89533-85-7
M. Wt: 144.12 g/mol
InChI Key: WXUISPWOIMGQAO-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid (MOTFA) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a low melting point of approximately 10°C. MOTFA is an important intermediate in the synthesis of various compounds, including drugs, polymers, and dyes. It is also used as a starting material for the production of various derivatives.

Scientific Research Applications

Pharmaceutical Research and Drug Development

4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a building block in the creation of molecules with potential therapeutic effects. For instance, it can be used to synthesize esters that are part of a collection of rare and unique chemicals for early discovery researchers .

Metabolic Studies

This compound plays a role in the study of metabolism for new psychoactive substances. It can be used to understand the metabolic fate of drugs in biological systems, such as the identification of metabolites formed through enzymatic reactions .

Activation of Metabolic Enzymes

In biochemistry research, 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid derivatives, like C75, have been characterized as activators of carnitine palmitoyltransferase-1 (CPT-1). This is significant for understanding the regulation of lipid metabolism and could have implications for treating obesity and type 2 diabetes .

Biomass Conversion and Green Chemistry

The furan ring of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is a key component in furan platform chemicals, which are derived from biomass. These chemicals are essential for the development of sustainable and eco-friendly synthetic routes in the chemical industry .

Synthesis of Single-Molecule Magnets

This compound is also involved in the synthesis of high-nuclearity heterometallic complexes, which are of interest in the field of materials science for creating single-molecule magnets. These materials have potential applications in data storage and quantum computing .

Development of Antidiabetic Agents

Derivatives of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid have been used in the synthesis of orally active antidiabetic agents. These compounds can help in the development of new treatments for diabetes by modulating glucose metabolism .

Mechanism of Action

Target of Action

The primary target of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid A structurally similar compound, c75, has been found to activate carnitine palmitoyltransferase-1 (cpt-1), a key regulator of the β oxidation of long-chain fatty acids .

Mode of Action

The exact mode of action of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid The related compound c75 has been shown to activate cpt-1 and overcome inactivation of the enzyme by malonyl coa, an important physiological repressor of cpt-1 .

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid The activation of cpt-1 by the related compound c75 suggests that it may influence the β oxidation of long-chain fatty acids .

Result of Action

The molecular and cellular effects of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid The activation of cpt-1 by the related compound c75 suggests that it may influence the metabolism of long-chain fatty acids .

properties

IUPAC Name

4-methyl-5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-4(5(7)8)2-10-6(3)9/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUISPWOIMGQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(COC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396770
Record name 4-Methyl-5-oxooxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89533-85-7
Record name 4-Methyl-5-oxooxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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